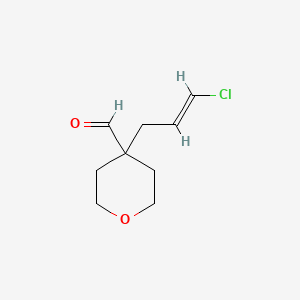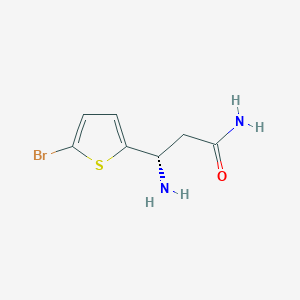
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a bromine atom and an amino group in the structure of this compound makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.
Amination: The brominated thiophene is then subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Amidation: The final step involves the amidation of the amino group with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and amidation reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromine atom or the amide group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced derivatives with hydrogen replacing the bromine atom or the amide group
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
科学的研究の応用
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-(5-chlorothiophen-2-yl)propanamide: Similar structure with a chlorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-fluorothiophen-2-yl)propanamide: Similar structure with a fluorine atom instead of a bromine atom.
(3S)-3-amino-3-(5-iodothiophen-2-yl)propanamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of (3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide lies in the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs with different halogen atoms. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H9BrN2OS |
|---|---|
分子量 |
249.13 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m0/s1 |
InChIキー |
ZUYPCNFWCUIZFA-BYPYZUCNSA-N |
異性体SMILES |
C1=C(SC(=C1)Br)[C@H](CC(=O)N)N |
正規SMILES |
C1=C(SC(=C1)Br)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


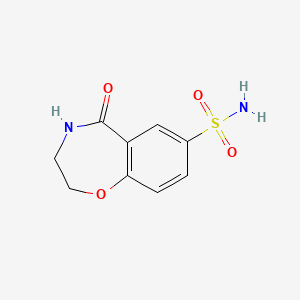
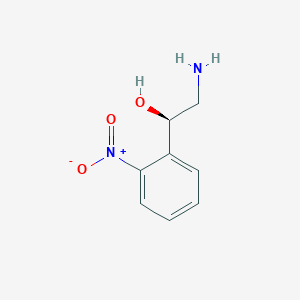
amine](/img/structure/B15273204.png)
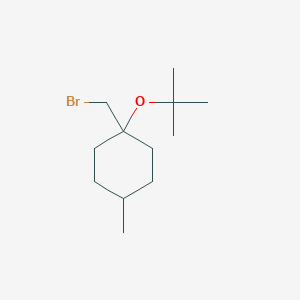
amine](/img/structure/B15273221.png)
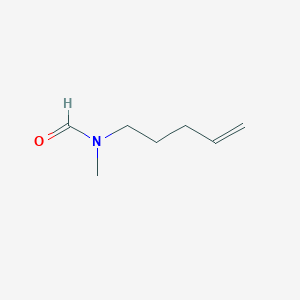
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
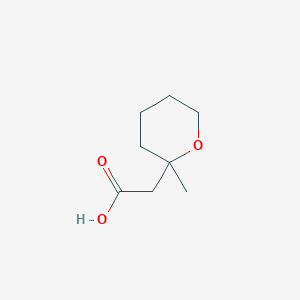
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
